molecular formula C7H8N2O2S B12988031 4-Methyl-2-(methylthio)-5-nitropyridine CAS No. 66665-86-9

4-Methyl-2-(methylthio)-5-nitropyridine

Cat. No.: B12988031
CAS No.: 66665-86-9
M. Wt: 184.22 g/mol
InChI Key: MBBGZQWMPOXQMR-UHFFFAOYSA-N
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Description

4-Methyl-2-(methylthio)-5-nitropyridine is a heterocyclic compound that contains a pyridine ring substituted with a methyl group, a methylthio group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(methylthio)-5-nitropyridine typically involves the nitration of 4-methyl-2-(methylthio)pyridine. The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position on the pyridine ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale nitration processes, utilizing continuous flow reactors to maintain precise control over reaction conditions and ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(methylthio)-5-nitropyridine can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder in acidic conditions or catalytic hydrogenation.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Iron powder, catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methyl-2-(methylthio)-5-nitropyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(methylthio)-5-nitropyridine in biological systems is not fully understood. it is believed to interact with various molecular targets, potentially disrupting cellular processes. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-2-(methylthio)pyridine: Lacks the nitro group, making it less reactive in certain chemical reactions.

    4-Methyl-2-(methylthio)-6-nitropyridine: Similar structure but with the nitro group at a different position, which can affect its reactivity and applications.

    4-Methyl-2-(methylthio)-5-aminopyridine: The amino group provides different chemical properties and potential biological activities compared to the nitro group.

Properties

CAS No.

66665-86-9

Molecular Formula

C7H8N2O2S

Molecular Weight

184.22 g/mol

IUPAC Name

4-methyl-2-methylsulfanyl-5-nitropyridine

InChI

InChI=1S/C7H8N2O2S/c1-5-3-7(12-2)8-4-6(5)9(10)11/h3-4H,1-2H3

InChI Key

MBBGZQWMPOXQMR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1[N+](=O)[O-])SC

Origin of Product

United States

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